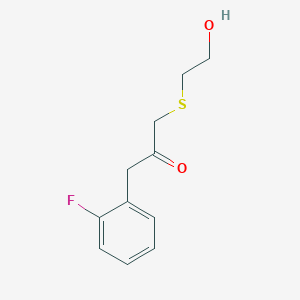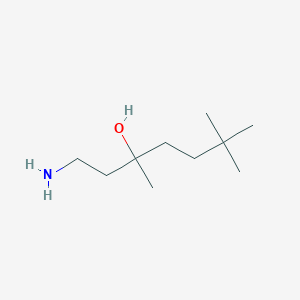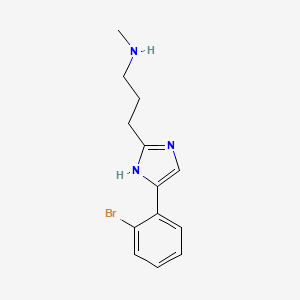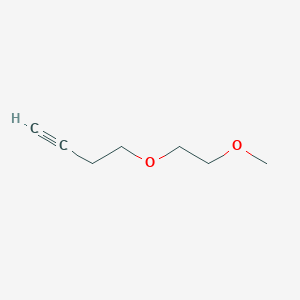![molecular formula C11H17BN2O2S B13642908 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)
4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole is an organic compound that features a thiadiazole ring substituted with a methyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and an appropriate aldehyde or ketone.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated thiadiazole derivative reacts with a vinylboronic acid or ester in the presence of a palladium catalyst.
Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This step involves the borylation of the vinyl group using a reagent such as pinacolborane in the presence of a suitable catalyst.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the vinyl group or the thiadiazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring or the vinyl group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or copper, and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially reduced compounds.
Applications De Recherche Scientifique
4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: It can be employed in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s boron-containing moiety can form stable complexes with various biomolecules, influencing their activity and function. Additionally, the thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole is unique due to the presence of both a thiadiazole ring and a boron-containing moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the vinyl group further enhances its reactivity and potential for functionalization.
Propriétés
Formule moléculaire |
C11H17BN2O2S |
|---|---|
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
4-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiadiazole |
InChI |
InChI=1S/C11H17BN2O2S/c1-8-9(17-14-13-8)6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3/b7-6+ |
Clé InChI |
IKIVSELNTNGWBY-VOTSOKGWSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N=NS2)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N=NS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)
![{9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13642846.png)
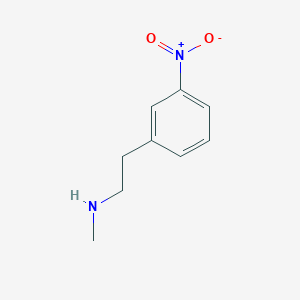


![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
![(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B13642873.png)
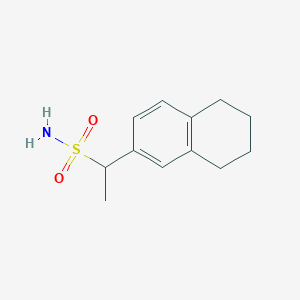
![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)
